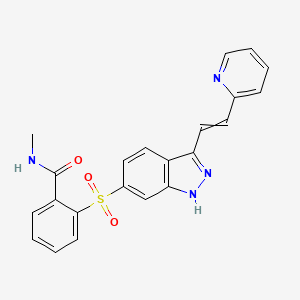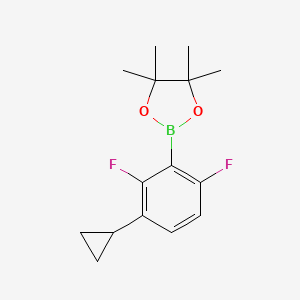
2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group and two fluorine atoms on the phenyl ring, which can influence its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-2,6-difluorophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions to those described above. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like toluene or ethanol, temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research due to its role in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products . The compound’s unique structure, featuring a cyclopropyl group and fluorine atoms, can impart desirable properties to the final products, such as increased metabolic stability and enhanced biological activity.
Mécanisme D'action
The mechanism of action for 2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The presence of the cyclopropyl group and fluorine atoms can influence the electronic properties of the palladium complex, potentially affecting the reaction rate and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(3-Cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in cross-coupling reactions due to its boronic ester functionality. This functionality provides greater stability and reactivity under the reaction conditions, making it a preferred choice for synthesizing complex organic molecules.
Propriétés
Formule moléculaire |
C15H19BF2O2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
2-(3-cyclopropyl-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-14(2)15(3,4)20-16(19-14)12-11(17)8-7-10(13(12)18)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Clé InChI |
KJMKRQCAMIAGSW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C3CC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


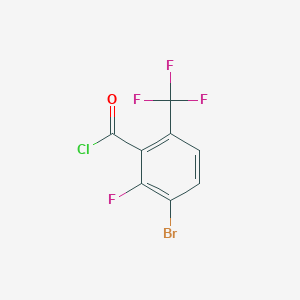

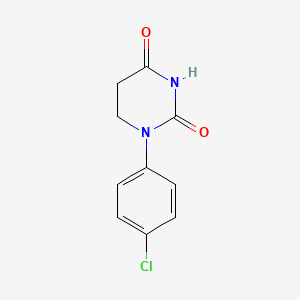
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)

![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
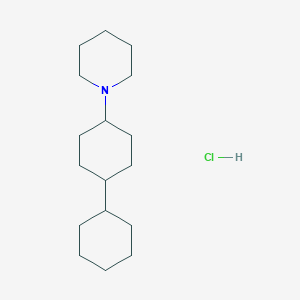
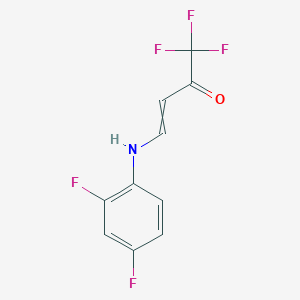
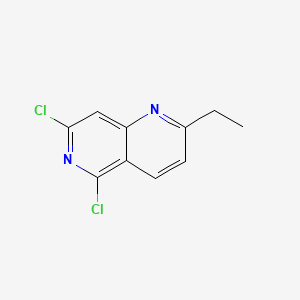
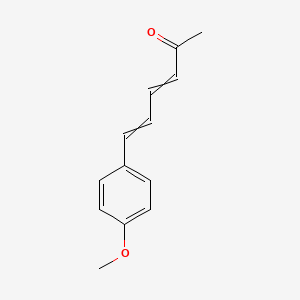
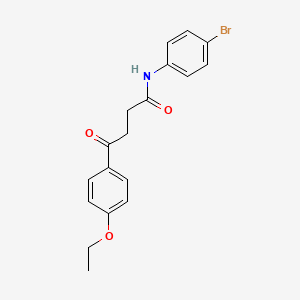
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
